4,5-dibromo-N-cyclopentylthiophene-2-carboxamide

Catalog No.
S16160123
CAS No.
M.F
C10H11Br2NOS
M. Wt
353.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-dibromo-N-cyclopentylthiophene-2-carboxamide

Product Name

4,5-dibromo-N-cyclopentylthiophene-2-carboxamide

IUPAC Name

4,5-dibromo-N-cyclopentylthiophene-2-carboxamide

Molecular Formula

C10H11Br2NOS

Molecular Weight

353.08 g/mol

InChI

InChI=1S/C10H11Br2NOS/c11-7-5-8(15-9(7)12)10(14)13-6-3-1-2-4-6/h5-6H,1-4H2,(H,13,14)

InChI Key

KPLOYNIOJDFKAQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC(=C(S2)Br)Br

4,5-dibromo-N-cyclopentylthiophene-2-carboxamide is a synthetic organic compound characterized by its unique molecular structure, which includes a thiophene ring substituted with bromine atoms and a cyclopentyl group attached to the amide nitrogen. This compound belongs to the class of carboxamides and is notable for its potential biological activities and applications in medicinal chemistry.

The reactions involving 4,5-dibromo-N-cyclopentylthiophene-2-carboxamide primarily include nucleophilic substitutions, where the bromine atoms can be replaced by various nucleophiles. Additionally, the carboxamide functional group can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines. The compound may also participate in coupling reactions, particularly in the presence of palladium catalysts, which are commonly used in organic synthesis for forming carbon-carbon bonds.

The synthesis of 4,5-dibromo-N-cyclopentylthiophene-2-carboxamide can be achieved through several methods:

  • Bromination: Starting from thiophene derivatives, bromination can be performed using bromine or N-bromosuccinimide (NBS) to introduce bromine at the 4 and 5 positions.
  • Amidation: The introduction of the cyclopentyl group can be accomplished through an amide coupling reaction with cyclopentanamine and a suitable carboxylic acid derivative.
  • Carboxylation: If necessary, carboxylic acid functionality can be introduced via carbonylation reactions or by using appropriate reagents that facilitate the formation of carboxamide from amines and acid chlorides.

4,5-dibromo-N-cyclopentylthiophene-2-carboxamide has potential applications in various fields:

  • Pharmaceuticals: Due to its possible biological activities, it may serve as a lead compound for drug development targeting infectious diseases or cancer.
  • Agricultural Chemicals: Its antimicrobial properties could be explored for use in agrochemicals to protect crops from pathogens.
  • Material Science: The unique electronic properties of thiophene derivatives make them suitable candidates for organic semiconductors and photovoltaic materials.

Several compounds share structural similarities with 4,5-dibromo-N-cyclopentylthiophene-2-carboxamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4,5-dibromo-N-(4-ethylphenyl)thiophene-2-carboxamideSimilar bromination patternDifferent side chain may influence activity
4-bromo-N-cyclohexylthiophene-2-carboxamideBromination at position 4 onlyCyclohexyl group may alter pharmacokinetics
4-methyl-N-cyclopentylthiophene-2-carboxamideMethyl substitution instead of brominePotentially different biological activity profile

These compounds highlight the uniqueness of 4,5-dibromo-N-cyclopentylthiophene-2-carboxamide due to its specific bromination pattern and cyclopentyl substitution, which may confer distinct properties and activities compared to its analogs. Further comparative studies are essential for understanding how these variations impact their respective biological activities and applications.

XLogP3

4.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

352.89076 g/mol

Monoisotopic Mass

350.89281 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-15

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